m-Loxoprofen
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Overview
Description
m-Loxoprofen: is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is widely used to treat pain and inflammation associated with musculoskeletal conditions, such as arthritis, back pain, and postoperative pain. The compound is known for its effectiveness in reducing pain and inflammation with relatively fewer gastrointestinal side effects compared to other NSAIDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Loxoprofen involves the reaction of 2-oxocyclopentylmethyl bromide with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the propionic acid derivative. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: m-Loxoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: m-Loxoprofen is used as a model compound in various chemical studies to understand the behavior of propionic acid derivatives under different reaction conditions .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions .
Medicine: this compound is extensively used in clinical research to evaluate its efficacy and safety in treating pain and inflammation. It is also studied for its potential use in combination therapies with other drugs .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations, such as sustained-release tablets and transdermal patches, to improve patient compliance and therapeutic outcomes .
Mechanism of Action
m-Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form in the body. The active form is a potent and non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparison with Similar Compounds
Ibuprofen: Another propionic acid derivative NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative NSAID known for its longer half-life and effectiveness in treating chronic pain conditions.
Ketoprofen: A propionic acid derivative NSAID with potent anti-inflammatory and analgesic effects
Uniqueness of m-Loxoprofen: this compound is unique in its relatively lower gastrointestinal side effects compared to other NSAIDs. It is also available in various formulations, including oral tablets, transdermal patches, and gels, providing flexibility in administration and improving patient compliance .
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18) |
InChI Key |
RRAGHLHBJAIJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O |
Origin of Product |
United States |
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